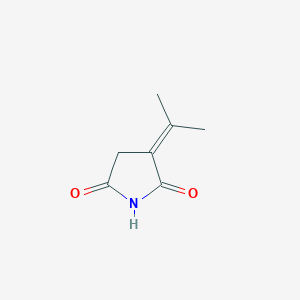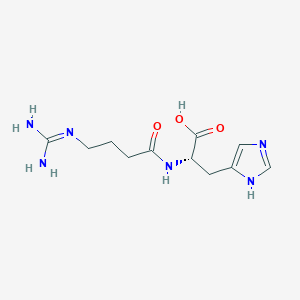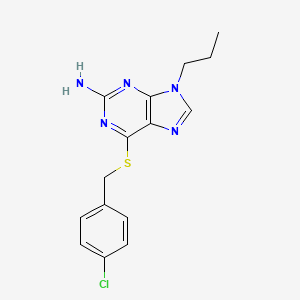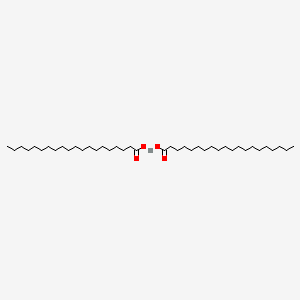
Zinc diicosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc diicosanoate is a chemical compound with the molecular formula
C40H78O4Zn
. It is a zinc salt of icosanoic acid, also known as eicosanoic acid, which is a saturated fatty acid. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc diicosanoate can be synthesized through a reaction between zinc oxide and icosanoic acid. The typical reaction involves heating zinc oxide with icosanoic acid in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
ZnO+2C20H41COOH→Zn(C20H41COO)2+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity zinc oxide and icosanoic acid. The reaction is carried out in large reactors under controlled temperatures to ensure complete conversion and high yield. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the zinc ion to metallic zinc.
Substitution: The carboxylate groups in this compound can participate in substitution reactions, where the zinc ion can be replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts like calcium chloride, magnesium sulfate.
Major Products Formed:
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Metallic zinc and reduced fatty acid derivatives.
Substitution: Metal diicosanoates of other metals.
Applications De Recherche Scientifique
Zinc diicosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its role in zinc metabolism and its effects on cellular processes.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of lubricants, coatings, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism by which zinc diicosanoate exerts its effects is primarily through the release of zinc ions. Zinc ions play a crucial role in various biochemical pathways, including enzyme activation, protein synthesis, and cellular signaling. The fatty acid component of this compound can also interact with cell membranes, influencing membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc palmitate: Similar in structure but with a shorter fatty acid chain.
Zinc oleate: Contains an unsaturated fatty acid, leading to different chemical properties.
Uniqueness: Zinc diicosanoate is unique due to its long-chain fatty acid, which imparts distinct physical and chemical properties compared to shorter-chain zinc carboxylates. This makes it particularly useful in applications requiring high thermal stability and hydrophobicity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in various fields.
Propriétés
Numéro CAS |
7278-04-8 |
|---|---|
Formule moléculaire |
C40H78O4Zn |
Poids moléculaire |
688.4 g/mol |
Nom IUPAC |
zinc;icosanoate |
InChI |
InChI=1S/2C20H40O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
Clé InChI |
CCTYJGNBCQQCKM-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
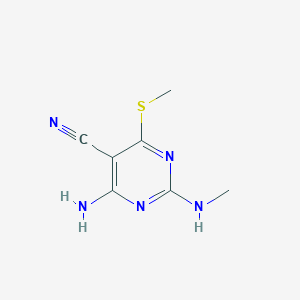

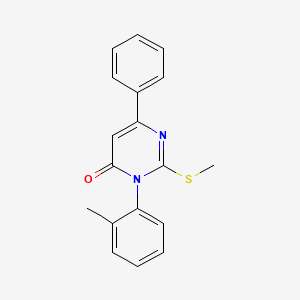
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
